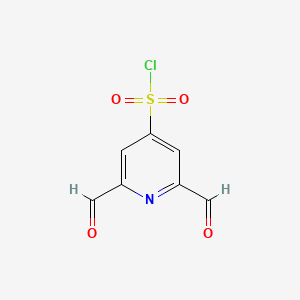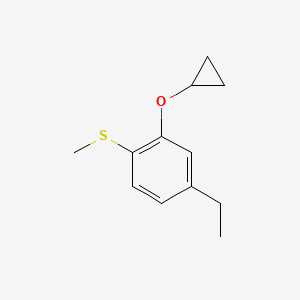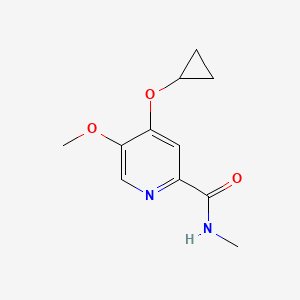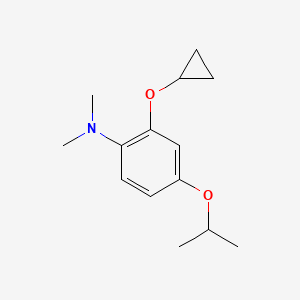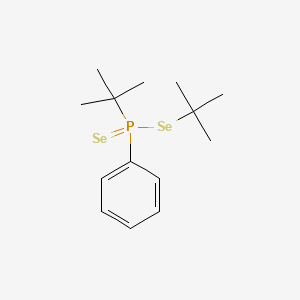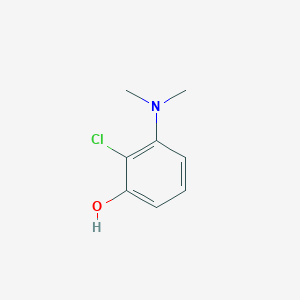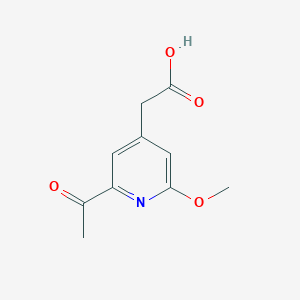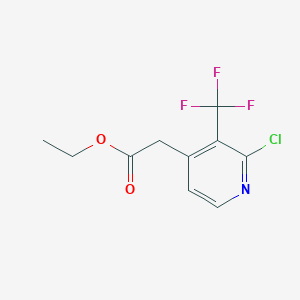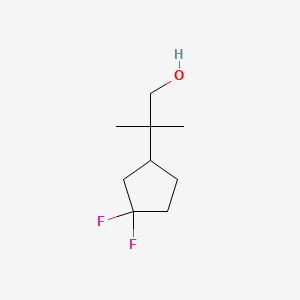
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylpropanol backbone. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Difluorocyclopentyl Group: The difluorocyclopentyl group can be synthesized through the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment to the Methylpropanol Backbone: The difluorocyclopentyl group is then attached to the methylpropanol backbone through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol backbone.
2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of a methylpropanol group.
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is unique due to its specific combination of a difluorocyclopentyl group and a methylpropanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H16F2O |
|---|---|
分子量 |
178.22 g/mol |
IUPAC名 |
2-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)7-3-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
InChIキー |
FHDGXKCQWAMDED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1CCC(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


